Physicochemical Differentiation: XLogP3, Molecular Complexity, and Fractional sp³ Character vs. 6-Oxaspiro[3.4]octan-2-one
The target compound exhibits an XLogP3 of 0.4 (PubChem) compared to an estimated −0.3 for the unsubstituted 6‑oxaspiro[3.4]octan‑2‑one, a difference of +0.7 log units driven by the gem‑dimethyl group [1]. Molecular complexity rises from 143 (unsubstituted) to 198 (target) [1], and the molecular weight increases from 126.15 to 154.21 g/mol [1]. These changes indicate a meaningful shift in lipophilicity and steric bulk without introducing additional rotatable bonds (both compounds have 0 rotatable bonds).
| Evidence Dimension | Lipophilicity (XLogP3) and Molecular Complexity |
|---|---|
| Target Compound Data | XLogP3 = 0.4; Complexity = 198; MW = 154.21 g/mol |
| Comparator Or Baseline | 6-Oxaspiro[3.4]octan-2-one (CAS 1638771-98-8): XLogP3 ≈ −0.3 (estimated); Complexity = 143; MW = 126.15 g/mol |
| Quantified Difference | ΔXLogP3 ≈ +0.7; ΔComplexity = +55; ΔMW = +28.06 g/mol |
| Conditions | Computed properties from PubChem (XLogP3 3.0, Cactvs 3.4.8.18) |
Why This Matters
A 0.7 log unit increase in lipophilicity can significantly enhance passive membrane permeability, a key parameter for oral bioavailability and CNS penetration in drug discovery programs.
- [1] PubChem Compound Summaries: CID 132327626 (target) and CID 126970466 (unsubstituted). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/. View Source
